molecular formula C12H9BO2S B1304187 Dibenzothiophene-2-boronic acid CAS No. 668983-97-9

Dibenzothiophene-2-boronic acid

Cat. No.: B1304187
CAS No.: 668983-97-9
M. Wt: 228.08 g/mol
InChI Key: CSLSCVHILGCSTE-UHFFFAOYSA-N
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Description

Dibenzothiophene-2-boronic acid is an organic compound with the molecular formula C₁₂H₉BO₂S. It is a derivative of dibenzothiophene, where a boronic acid group is attached to the second position of the dibenzothiophene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Scientific Research Applications

Dibenzothiophene-2-boronic acid has a wide range of applications in scientific research:

Safety and Hazards

Dibenzothiophene-2-boronic acid is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

Future Directions

Boronic acids, including Dibenzothiophene-2-boronic acid, are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The key interaction of boronic acids with diols allows utilization in these areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing dibenzothiophene-2-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of dibenzothiophene as a starting material, which undergoes bromination followed by a palladium-catalyzed borylation reaction to introduce the boronic acid group .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which dibenzothiophene-2-boronic acid exerts its effects primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form new carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps . The molecular targets are typically halides or other electrophilic groups that can participate in these reactions.

Comparison with Similar Compounds

  • Benzo[b]thiophene-2-boronic acid
  • Dibenzothiophene-4-boronic acid
  • Thiophene-2-boronic acid

Comparison: Dibenzothiophene-2-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to benzo[b]thiophene-2-boronic acid, it has a more extended conjugated system, which can influence its electronic properties and reactivity . Dibenzothiophene-4-boronic acid, on the other hand, has the boronic acid group at a different position, leading to different steric and electronic effects .

Properties

IUPAC Name

dibenzothiophen-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO2S/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLSCVHILGCSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)SC3=CC=CC=C32)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383302
Record name Dibenzo[b,d]thiophen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668983-97-9
Record name Dibenzo[b,d]thiophen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzothiophene-2-boronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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